硫酸铬钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromium Potassium Sulfate, also known as Chromium (III) Potassium Sulfate Dodecahydrate or Chrome Alum, is a widely used chemical in the dyeing and textile industry . It is commonly found in its dodecahydrate form with the chemical formula CrK(SO4)2 · 12H2O .

Synthesis Analysis

Chromium Potassium Sulfate can be synthesized by reacting sulfur dioxide with potassium dichromate, dissolved in sulfuric acid, at temperatures below 40°C .Molecular Structure Analysis

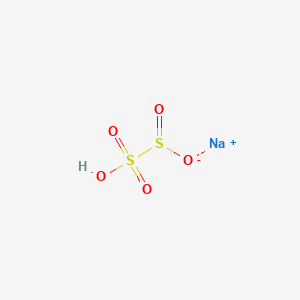

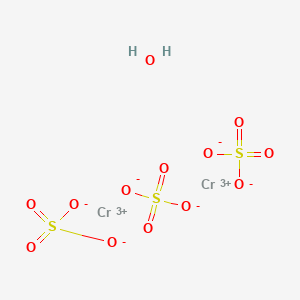

The molecular formula of Chromium Potassium Sulfate is CrK(SO4)2 · 12H2O . The structure contains potassium and chromium ions, as well as tetrahedral sulfate counter ions. Each chromium ion is surrounded by six water molecules which form an octahedron .Chemical Reactions Analysis

Chromium (III) ions in solution react with water molecules, losing a hydrogen ion from one of the ligand water molecules . In the presence of sulfate or chloride ions, one or more of the ligand water molecules get replaced by a negative ion in the solution .Physical And Chemical Properties Analysis

Chromium Potassium Sulfate appears as dark purple crystals . It has a melting point of 89°C . It is soluble in water .科学研究应用

Growth of Single Crystals

Potassium Chromium Sulphate can be used to grow inorganic single crystals using a slow evaporation solution technique at room temperature . These crystals have been characterized using UV, FTIR, photoluminescence technique, SHG and Vickers microhardness test .

Optical Applications

The grown PCS crystal has been found to be beneficial for fluorescence in blue LED applications . It shows an intense blue emission at 490 nm .

Thermal Applications

Thermal analysis of PCS, in the temperature range of 40–730 K, shows two endothermic peaks at 90 and 170 K .

Mechanical Applications

The PCS crystal has a high mechanical strength, implying that it can endure significant stress without permanent deformation .

Nonlinear Optical Applications

PCS crystal could be used for third-order nonlinear optical applications and hence it is a third harmonic generator to produce UV laser light . It exhibits self-defocusing due to its negative nonlinear refractive index, which is a key feature for optical limiting and switching applications .

Synthesis of Core-Shell Particles

Chromium (III) potassium sulfate dodecahydrate [KCr (SO 4) 2.12H 2 O] may be used as a starting material in the synthesis of quasi-monodisperse spherical core-shell particles of Cr/α-Cr 2 O 3 to be used as solar absorbers .

Dissolution of Gelatin

Chromium (III) potassium sulfate dodecahydrate [KCr (SO 4) 2.12H 2 O] has been used for the dissolution of gelatin in various studies .

作用机制

Target of Action

Chromium Potassium Sulfate, also known as Chrome Alum, primarily targets collagen fibers in the hide during the leather tanning process . It is also involved in the metabolism of glucose, insulin, and blood lipids .

Mode of Action

Chromium in the form of chromium(III) ions is able to penetrate cell membranes only with great difficulty . When it does, it can react with dna when present in the form of complexes with hydrophobic organic ligands, which pass through cell membranes and are able to produce gene mutations .

Biochemical Pathways

When Chromium enters plant cells through the pathways of necessary nutrients like Fe, sulfate, and phosphate, it might result in physiological and molecular alterations . Chromium buildup affects nutrient intake, photosynthesis, growth, and development, and seed germination .

Pharmacokinetics

It is known that the compound is highly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Chromium Potassium Sulfate’s action is the stabilization of leather by cross-linking the collagen fibers of the hide . In biological systems, exposure to Chromium(III) compounds can produce contact allergies on the skin . After long-term inhalation, exposed subjects have been found to develop an increased incidence of respiratory problems .

Action Environment

The action of Chromium Potassium Sulfate can be influenced by environmental factors. For instance, in the leather tanning industry, the compound is typically used in a solution, indicating that its efficacy may be influenced by the pH, temperature, and other characteristics of the solution . Furthermore, the compound’s stability and action may be affected by the presence of other ions or compounds in the environment .

安全和危害

未来方向

While the exact molecular mechanisms of Chromium sensing, uptake, translocation, phytotoxicity, transcript processing, translation, post-translational protein modifications, as well as plant defensive responses are still largely unknown, future research could focus on better understanding these mechanisms . Additionally, the development of Chromium-tolerant cultivars poses a serious challenge due to the lack of a Chromium transporter system in plants .

属性

IUPAC Name |

chromium(3+);trisulfate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIYQADEXNCDCB-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H2O13S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium (III) sulfate hydrate | |

Q & A

A: Chromium Potassium Sulfate has found use in various scientific applications. For instance, it serves as a mordant in staining techniques for microscopy, enhancing the binding of dyes like gallocyanin to biological tissues like cartilage for better visualization []. It is also used as a hardening agent for gelatin, improving its water resistance and making it suitable for applications like photographic materials where gelatin layers need to withstand various aqueous solutions and temperatures [].

ANone: While the exact mechanism is not detailed in the provided abstracts, Chromium Potassium Sulfate likely acts as a crosslinking agent in gelatin. This means it forms chemical bridges between gelatin molecules, creating a more tightly bound network. This increased crosslinking reduces the gelatin's ability to absorb water and swell, thus improving its water resistance.

A: Yes, the oxidation state of Chromium significantly affects its biological activity. Research suggests that hexavalent Chromium compounds exhibit toxicity and mutagenicity in bacterial systems like Salmonella typhimurium []. This mutagenic effect is attributed to the direct interaction of hexavalent Chromium with bacterial DNA, causing both frameshift mutations and base-pair substitutions []. On the other hand, trivalent Chromium compounds, like Chromium Potassium Sulfate, did not demonstrate such toxic or mutagenic effects in the same bacterial tests [].

A: While not directly addressed in the provided research, one abstract mentions the use of Chromium Potassium Sulfate in a study on equilibrating ortho-para hydrogen for vapor pressure thermometry []. While the specific role of Chromium Potassium Sulfate isn't detailed, this suggests potential applications in catalytic processes involving hydrogen.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。